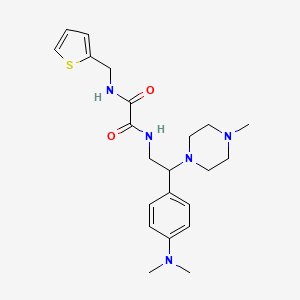

![molecular formula C20H21N5O2 B2714782 3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887455-80-3](/img/structure/B2714782.png)

3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule that contains several functional groups. The “m-tolyl” part refers to a tolyl group, which is a functional group related to toluene and has the general formula CH3C6H4-R . The “imidazo[2,1-f]purine” part suggests the presence of an imidazole ring fused with a purine ring, both of which are common structures in biochemistry.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tolyl group can exist in three possible structural isomers (ortho, meta, and para) depending on the relative position of the methyl and the R substituent on the aromatic ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, tolyl groups can participate in nucleophilic substitutions, and they are excellent leaving groups when converted to tolyl sulfonates .Aplicaciones Científicas De Investigación

Mesoionic Purinone Analogs

- Mesoionic purinone analogs of imidazo[2,1-f]purine-2,4-dione derivatives have been studied for their unique chemical properties. They predominantly exist in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions, indicating potential applications in chemical synthesis and reactivity studies (Coburn & Taylor, 1982).

Novel Arylpiperazinylalkyl Derivatives

- Arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione have been synthesized and tested for their binding affinity to serotonin receptors and phosphodiesterase inhibitors. Such studies are valuable in exploring new chemical entities for potential therapeutic applications (Zagórska et al., 2016).

Synthesis and Antiviral Activity

- Imidazo[1,2-a]-s-triazine nucleosides, related to imidazo[2,1-f]purine derivatives, have been synthesized and tested for antiviral activity against various viruses in tissue culture. This highlights their potential application in antiviral research (Kim et al., 1978).

Receptor Affinity and Selectivity

- Studies on the structure-activity relationships of purine-2,4-diones and purine-2,4,8-triones have revealed insights into their receptor affinity and selectivity, especially towards serotonin and dopamine receptors. Such findings are significant in the development of compounds with potential antidepressant and anxiolytic effects (Zagórska et al., 2015).

Docking and 3D-QSAR Studies

- Research on the binding disposition of 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones via docking and 3D-QSAR studies has provided valuable insights into the potential pharmaceutical applications of these compounds, particularly as A(3) adenosine receptor antagonists (Baraldi et al., 2008).

Direcciones Futuras

Propiedades

IUPAC Name |

4,7,8-trimethyl-6-(3-methylphenyl)-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-6-10-23-18(26)16-17(22(5)20(23)27)21-19-24(13(3)14(4)25(16)19)15-9-7-8-12(2)11-15/h6-9,11H,1,10H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEIMCMVJJWBJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-allyl-1,6,7-trimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2714702.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B2714705.png)

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)

![4-(4-Benzhydrylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2714709.png)

![2-(1-Phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2714713.png)

![1-(4-methylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2714714.png)

![3-(5-nitrofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2714715.png)

![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2714722.png)